molecular formula C8H7BrClN3 B2708768 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine CAS No. 2361825-36-5

5-Bromo-6-chloro-1-methylbenzimidazol-2-amine

Cat. No. B2708768
CAS RN: 2361825-36-5
M. Wt: 260.52
InChI Key: MVIOINJSFSMFDY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is a chemical compound with the CAS No. 2361825-36-5. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves reactions between benzimidazole, aqueous formaldehyde, and an amine . Other methods include the copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 .


Molecular Structure Analysis

Benzimidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives are key components in functional molecules used in various applications . The bonds formed during the formation of the imidazole are crucial . The ReactionCode format allows encoding and decoding a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .

Scientific Research Applications

Palladium-Mediated Amination for Receptor Ligands

Palladium-mediated amination of benzimidazoles, including derivatives similar to 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine, has been an effective method for synthesizing new (benzimidazolyl)amines. These compounds, particularly (benzimidazol-4(7)-yl)piperazine derivatives, have shown high affinity as ligands for the 5-HT1A receptor, indicating potential applications in developing therapeutic agents targeting neurological and psychiatric disorders (López-Rodríguez et al., 2000).

Synthesis of Antiviral Compounds

Research on disubstituted benzimidazole ribonucleosides has demonstrated the utility of related benzimidazole derivatives in synthesizing compounds with antiviral activities. These studies focused on compounds synthesized from chloro- and nitrobenzimidazole precursors, showing potential against human cytomegalovirus (HCMV) and herpes simplex virus type 1 without being cytotoxic at effective concentrations (Zou et al., 1996). This research highlights the role of halogenated benzimidazoles in developing new antiviral drugs.

Liquid Crystalline and Fire Retardant Materials

Studies on the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core have included derivatives of benzimidazole. These studies aim to explore the structural properties relationship affecting the mesophase behavior of compounds and their fire retardant capabilities. Compounds with different terminal substituents, such as alkoxy chains, have exhibited smectic A phase, indicating their potential as materials in displays and other electronic devices. Moreover, their high thermal stability and fire retardant properties make them suitable for safety-critical applications (Jamain et al., 2020).

Future Directions

Benzimidazole and its derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . The research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine and similar compounds may have potential for future drug development.

Mechanism of Action

properties

IUPAC Name

5-bromo-6-chloro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIOINJSFSMFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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